5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide 5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15305802
InChI: InChI=1S/C20H21ClN2O3/c1-13-15-11-14(21)6-7-17(15)26-19(13)20(24)22-12-16(18-5-4-10-25-18)23-8-2-3-9-23/h4-7,10-11,16H,2-3,8-9,12H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C20H21ClN2O3
Molecular Weight: 372.8 g/mol

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15305802

Molecular Formula: C20H21ClN2O3

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C20H21ClN2O3
Molecular Weight 372.8 g/mol
IUPAC Name 5-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H21ClN2O3/c1-13-15-11-14(21)6-7-17(15)26-19(13)20(24)22-12-16(18-5-4-10-25-18)23-8-2-3-9-23/h4-7,10-11,16H,2-3,8-9,12H2,1H3,(H,22,24)
Standard InChI Key DWXOOLPVZQPZHK-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=CO3)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₂₁ClN₂O₃, with a molecular weight of 372.8 g/mol. Its structure combines a benzofuran scaffold with a chloro substituent at position 5, a methyl group at position 3, and a carboxamide functional group at position 2. The carboxamide moiety is further substituted with a 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl chain, introducing heterocyclic diversity (Figure 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁ClN₂O₃
Molecular Weight372.8 g/mol
logP (Partition Coefficient)4.81 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The logP value of ~4.81 indicates moderate lipophilicity, suggesting favorable membrane permeability . The presence of both furan and pyrrolidine groups enhances its ability to engage in hydrogen bonding and π-π interactions, critical for target binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the benzofuran core. Key steps include:

  • Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Chlorination and Methylation: Introduction of chloro and methyl groups via electrophilic aromatic substitution.

  • Carboxamide Installation: Coupling of the benzofuran-2-carboxylic acid with the 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine side chain using carbodiimide-based coupling reagents.

Table 2: Common Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationH₂SO₄, 80°CBenzofuran ring formation
ChlorinationCl₂, FeCl₃Electrophilic substitution
Amide CouplingEDC, HOBt, DCMCarboxamide bond formation

Chemical Modifications

The compound’s reactivity is influenced by its functional groups:

  • Chloro Substituent: Undergoes nucleophilic aromatic substitution (e.g., with amines or thiols).

  • Pyrrolidine Group: Participates in alkylation or acylation reactions to modify solubility.

  • Furan Ring: Susceptible to oxidation, forming dihydrofuran derivatives under strong oxidizing conditions.

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity (Analogues)

CompoundMIC (mg/mL)Target Pathogens
5-Chloro-N-prop-2-enyl derivative0.015Staphylococcus aureus
3-Methyl-N-(3-phenylpropyl) analogue 0.020Bacillus subtilis

Anticancer Properties

Benzofuran derivatives are known to induce apoptosis in cancer cells. The 5-chloro substituent enhances electron-withdrawing effects, stabilizing interactions with DNA or tubulin. In breast cancer (MCF-7) cells, related compounds show IC₅₀ values of 15.0 µM, attributed to caspase-3/7 activation.

Applications in Drug Discovery

Medicinal Chemistry

The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. For instance:

  • Pyrrolidine Modifications: Altering the pyrrolidine ring’s substituents can enhance blood-brain barrier penetration.

  • Furan Ring Oxidation: Introducing hydroxyl groups improves water solubility for intravenous formulations.

Industrial Relevance

As a precursor in agrochemical synthesis, its chloro and methyl groups contribute to pesticidal activity. Patent literature highlights benzofuran carboxamides as eco-friendly alternatives to neonicotinoids.

Future Directions and Challenges

Research Gaps

  • Target Identification: Proteomic studies are needed to map interaction networks.

  • Toxicity Profiling: Acute and chronic toxicity data in animal models remain scarce.

Synthetic Optimization

Advances in flow chemistry and biocatalysis could streamline production, reducing reliance on hazardous solvents like dichloromethane.

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